N-(3,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves the reaction of 3,4-dimethylaniline with 7-methyl-1-benzoxepine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxepine ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted benzoxepine derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide
- N-(3,5-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide is unique due to the specific positioning of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C20H19NO2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-7-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H19NO2/c1-13-4-7-19-17(10-13)12-16(8-9-23-19)20(22)21-18-6-5-14(2)15(3)11-18/h4-12H,1-3H3,(H,21,22) |
InChI Key |
SKNFWCYOMBQMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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